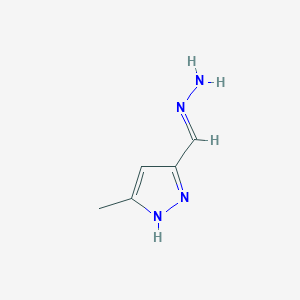
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine typically involves the condensation reaction between 5-methyl-1H-pyrazole-3-carbaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(5-methyl-1H-pyrazol-3-yl)methylenehydrazine: A closely related hydrazone with similar structural features.
(E)-1-(5-methyl-1H-pyrazol-3-yl)ethylidenehydrazine: Another hydrazone derivative with a different substituent on the hydrazone group.
Uniqueness
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is unique due to its specific structural configuration and the presence of the 5-methyl-1H-pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C5H8N4/c1-4-2-5(3-7-6)9-8-4/h2-3H,6H2,1H3,(H,8,9)/b7-3+ |
InChI Key |
UPFBRUKFYNDEIF-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=CC(=NN1)/C=N/N |
Canonical SMILES |
CC1=CC(=NN1)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


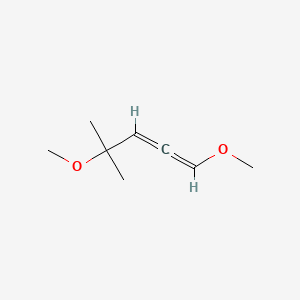
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
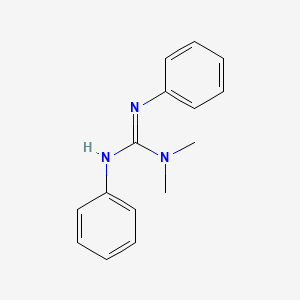
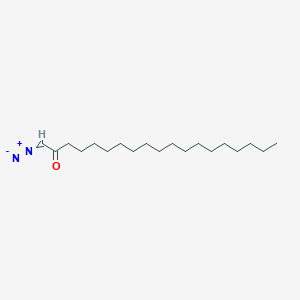
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
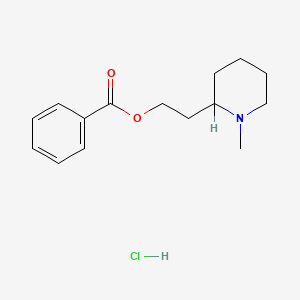
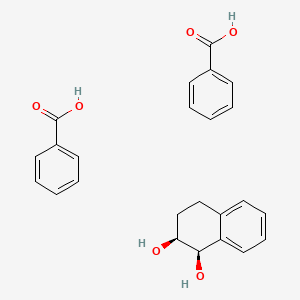
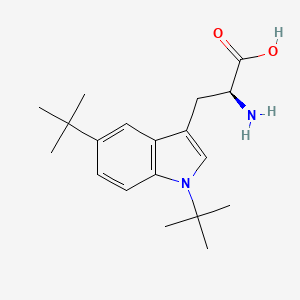
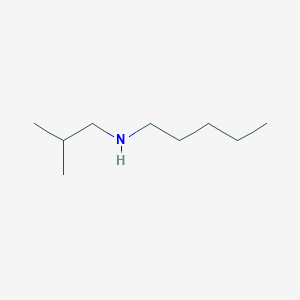
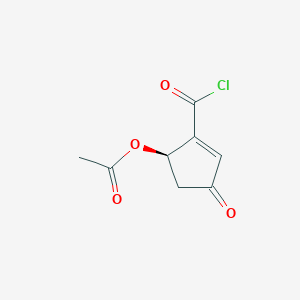
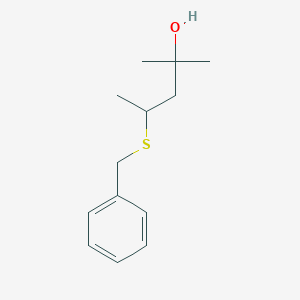
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
